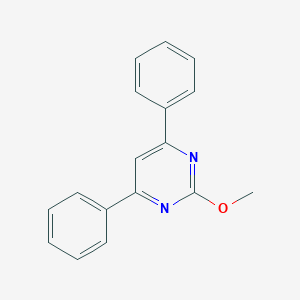

2-Methoxy-4,6-diphenylpyrimidine

Descripción

Propiedades

Fórmula molecular |

C17H14N2O |

|---|---|

Peso molecular |

262.3 g/mol |

Nombre IUPAC |

2-methoxy-4,6-diphenylpyrimidine |

InChI |

InChI=1S/C17H14N2O/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3 |

Clave InChI |

AXSCWHZIGAXLNU-UHFFFAOYSA-N |

SMILES |

COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 2-Methoxy-4,6-diphenylpyrimidine

Executive Summary

As a Senior Application Scientist, I frequently encounter pyrimidine derivatives that serve as critical nodes in the development of advanced heterocyclic therapeutics. 2-Methoxy-4,6-diphenylpyrimidine (Molecular Formula: C₁₇H₁₄N₂O) is a highly versatile, functionalized pyrimidine scaffold. Its structural architecture—characterized by a methoxy group at the C2 position and bulky phenyl substituents at the C4 and C6 positions—imparts unique physicochemical properties and reactivity profiles. This whitepaper provides an in-depth analysis of its chemical properties, mechanistic synthesis pathways, spectral characterization, and its pivotal role as an upstream intermediate in drug development.

Chemical Structure and Fundamental Properties

The core of 2-methoxy-4,6-diphenylpyrimidine consists of a highly electron-deficient diazine ring. The nitrogen atoms at positions 1 and 3 exert a strong inductive electron-withdrawing effect, significantly activating the C2, C4, and C6 positions. The presence of the electron-donating methoxy group at C2 partially offsets this deficiency via resonance, stabilizing the ring system while maintaining its susceptibility to further electrophilic substitution at the C5 position.

Physicochemical Properties Summary

To facilitate rapid reference for assay development and synthetic planning, the quantitative properties of 2-methoxy-4,6-diphenylpyrimidine are summarized below:

| Property | Value | Experimental Context |

| Molecular Formula | C₁₇H₁₄N₂O | Base scaffold for pyrimido-indoles |

| Molecular Weight | 262.31 g/mol | Confirmed via Mass Spectrometry |

| Melting Point | 81–82 °C | Recrystallized from light petroleum (b.p. 60–80 °C) |

| Physical State | Solid | Crystalline powder at standard conditions |

| Solubility | Soluble in organic solvents | Highly soluble in CHCl₃, MeOH, and ether |

Mechanistic Pathways & Synthesis

The synthesis of 2-methoxy-4,6-diphenylpyrimidine can be achieved via two distinct mechanistic pathways: a directed nucleophilic aromatic substitution (SₙAr) and a photochemical rearrangement.

Directed Nucleophilic Substitution (Primary Route)

The most efficient and scalable synthetic route involves the SₙAr reaction of 2-chloro-4,6-diphenylpyrimidine with sodium methoxide. The causality here is driven by the extreme electrophilicity of the C2 carbon, which is flanked by two electronegative nitrogen atoms. The chloride ion acts as an excellent leaving group, facilitating the formation of the intermediate Meisenheimer complex before re-aromatization.

Photochemical Rearrangement (Secondary Route)

Alternatively, the compound can be synthesized via the photolysis of 4,6-diphenylpyrimidine 1-oxide in methanol. Irradiation induces an electrocyclic ring closure to form a highly strained oxaziridine intermediate . The existence of this intermediate is self-validating; its strong oxidizing potential can be experimentally confirmed by the liberation of iodine from potassium iodide. Subsequent nucleophilic trapping by the methanolic solvent yields the 2-methoxy derivative, alongside a competing ring-contraction pathway that produces 3,5-diphenylpyrazole.

Fig 1: Photochemical rearrangement pathway via oxaziridine intermediate.

Spectral Characterization and Validation

Trustworthiness in chemical synthesis requires rigorous analytical validation. The structural integrity of 2-methoxy-4,6-diphenylpyrimidine is confirmed through the following spectral data, which acts as a self-validating system for the protocols described in Section 6.

| Analytical Technique | Signal / Value | Assignment / Mechanistic Interpretation |

| ¹H NMR (CDCl₃) | δ 4.20 (s, 3H) | Confirms the successful incorporation of the methoxy group (-OCH₃). |

| ¹H NMR (CDCl₃) | δ 7.82 (s, 1H) | Isolated proton at the C5 position of the pyrimidine ring. |

| ¹H NMR (CDCl₃) | δ 7.50–7.65 (m), 8.1–8.3 (m) | Aromatic protons corresponding to the C4 and C6 phenyl rings. |

| Mass Spectrometry | m/e 262 (M⁺) | Validates the molecular weight of the intact parent ion. |

| Mass Spectrometry | m/e 232 (M⁺ - CH₂O) | Characteristic fragmentation via the loss of formaldehyde. |

| Elemental Analysis | Found: C, 77.9%; H, 5.4% | Perfectly aligns with theoretical requirements (C: 77.85%; H: 5.4%). |

Derivatization and Drug Development Applications

In drug discovery, the C5 position of the pyrimidine ring serves as a prime target for functionalization due to minimal steric hindrance and favorable electron density distribution. 2-Methoxy-4,6-diphenylpyrimidine is a critical upstream precursor for the synthesis of complex polycyclic systems, specifically 2-methoxy-4-phenyl-5H-pyrimido[5,4-b]indole (CAS 76891-89-9) .

The sequential functionalization workflow involves nitration, reduction, and azidation, culminating in a final cyclization step.

Fig 2: Sequential derivatization workflow yielding the pyrimido[5,4-b]indole scaffold.

Detailed Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies explain not just the how, but the why behind each experimental choice.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This protocol yields 2-methoxy-4,6-diphenylpyrimidine at an 80% efficiency.

-

Reagent Preparation: Dissolve 204 mg of sodium methoxide in anhydrous methanol.

-

Causality: Methanol acts as both the solvent and the conjugate acid, stabilizing the nucleophile while preventing competing hydrolysis reactions that would occur in aqueous media.

-

-

Reaction Initiation: Add 484 mg of 2-chloro-4,6-diphenylpyrimidine to the solution.

-

Thermal Activation: Reflux the mixture for exactly 30 minutes.

-

Causality: Refluxing provides the necessary thermal activation to overcome the transition state energy barrier associated with the formation of the Meisenheimer complex. The short reaction time (0.5 h) is sufficient due to the extreme electrophilicity of the C2 position.

-

-

Quenching: Neutralize the reaction mixture by bubbling carbon dioxide (CO₂) gas through the solution.

-

Causality: CO₂ forms a mild carbonic acid buffer. This is specifically chosen over strong mineral acids (like HCl) to prevent the undesired acidic cleavage of the newly formed methoxy ether linkage back to a pyrimidinone.

-

-

Isolation & Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from light petroleum (b.p. 60–80 °C) to afford the pure methoxy-derivative (Yield: ~381 mg, 80%).

Protocol B: Photochemical Synthesis & Oxaziridine Validation

-

Solution Preparation: Dissolve 4,6-diphenylpyrimidine 1-oxide in methanol.

-

Irradiation: Expose the solution to a high-pressure mercury arc lamp (or a Rayonet RPR 2537 Å lamp).

-

Causality: UV photons provide the excitation energy required to drive the electrocyclic rearrangement of the N-oxide into the strained oxaziridine intermediate.

-

-

Intermediate Validation (Self-Validating Step): To confirm the mechanistic pathway, withdraw a small aliquot immediately after irradiation and add it to an aqueous solution of potassium iodide (KI) and starch.

-

Causality: The highly reactive oxaziridine intermediate will rapidly oxidize the iodide ions (I⁻) to molecular iodine (I₂), which complexes with starch to produce a diagnostic deep blue color. Solutions kept in the dark will not trigger this color change, proving the photochemical dependence of the intermediate.

-

References

-

Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1202-1204.[Link]

-

LookChem Chemical Database. (2023). 2-methoxy-4-phenyl-5H-pyrimido[5,4-b]indole (CAS 76891-89-9) and upstream derivatives. LookChem.[Link]

A Technical Guide to the Photochemical Synthesis of 2-Methoxy-4,6-diphenylpyrimidine: A Novel Approach for Drug Discovery Scaffolds

This in-depth technical guide provides a comprehensive exploration of a proposed photochemical synthesis pathway for 2-methoxy-4,6-diphenylpyrimidine, a molecule of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are fundamental scaffolds in a vast array of therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The introduction of specific substituents, such as methoxy and phenyl groups, can modulate the pharmacological profile of the pyrimidine core. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, step-by-step experimental protocol.

Introduction: The Promise of Photochemistry in Pyrimidine Synthesis

Traditional methods for the synthesis of substituted pyrimidines often involve multi-step procedures with harsh reaction conditions.[6][7] Photochemical synthesis presents a compelling alternative, frequently enabling more direct and efficient reaction pathways under milder conditions, which aligns with the principles of green chemistry.[8][9] Light-induced reactions can unlock unique chemical transformations that are not accessible through thermal methods, often leading to high yields and purities.[10] This guide outlines a novel photochemical approach to synthesize 2-methoxy-4,6-diphenylpyrimidine, a key intermediate for further chemical elaboration.

Proposed Photochemical Synthesis Pathway

The proposed synthesis of 2-methoxy-4,6-diphenylpyrimidine is envisioned to proceed via a photochemical cross-coupling reaction. This approach leverages the photo-reactivity of a halogenated pyrimidine precursor with a suitable methoxy source in the presence of a photosensitizer.

The overall proposed reaction is as follows:

-

Starting Material: 2-Chloro-4,6-diphenylpyrimidine

-

Reagent: Sodium methoxide

-

Photosensitizer: Benzophenone (proposed)

-

Solvent: A suitable aprotic solvent such as acetonitrile or THF

-

Light Source: UV lamp (e.g., medium-pressure mercury lamp)

The selection of 2-chloro-4,6-diphenylpyrimidine as the starting material is based on the known reactivity of halopyrimidines in nucleophilic substitution reactions, which can be enhanced photochemically.

Mechanistic Insights: A Photosensitized Nucleophilic Aromatic Substitution

The proposed reaction mechanism is a photosensitized nucleophilic aromatic substitution (SNAr). The key steps are illustrated in the diagram below and explained in detail.

Figure 1: Proposed reaction mechanism for the photochemical synthesis of 2-methoxy-4,6-diphenylpyrimidine.

-

Photosensitizer Excitation: The reaction is initiated by the absorption of UV light by the photosensitizer, benzophenone. This promotes benzophenone to an excited singlet state, which then undergoes efficient intersystem crossing to the more stable triplet state (T1).

-

Energy Transfer: The excited triplet benzophenone transfers its energy to the 2-chloro-4,6-diphenylpyrimidine molecule, promoting it to its own excited triplet state. This excited state is more susceptible to nucleophilic attack than the ground state molecule.

-

Nucleophilic Attack: The methoxide ion (from sodium methoxide) acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the excited pyrimidine ring. This leads to the formation of a transient, negatively charged intermediate, often referred to as a Meisenheimer-like complex.

-

Chloride Elimination and Product Formation: The intermediate complex stabilizes by eliminating the chloride ion, a good leaving group. This step regenerates the aromaticity of the pyrimidine ring and yields the final product, 2-methoxy-4,6-diphenylpyrimidine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed photochemical synthesis.

Materials and Equipment

| Reagents | Equipment |

| 2-Chloro-4,6-diphenylpyrimidine | Photoreactor with a medium-pressure mercury lamp |

| Sodium methoxide | Magnetic stirrer with heating plate |

| Benzophenone (photosensitizer) | Schlenk line or nitrogen balloon |

| Anhydrous acetonitrile (or THF) | Round-bottom flask (quartz if possible) |

| Dichloromethane (for extraction) | Separatory funnel |

| Saturated sodium bicarbonate solution | Rotary evaporator |

| Brine | Glassware for column chromatography |

| Anhydrous sodium sulfate | Thin-layer chromatography (TLC) plates |

| Silica gel (for column chromatography) | UV lamp for TLC visualization |

| Hexane and Ethyl acetate (for elution) | NMR spectrometer, IR spectrometer, Mass spectrometer |

Reaction Setup and Procedure

The experimental workflow is depicted in the following diagram:

Figure 2: Experimental workflow for the synthesis, purification, and characterization of 2-methoxy-4,6-diphenylpyrimidine.

-

Preparation of the Reaction Mixture:

-

In a quartz round-bottom flask, dissolve 2-chloro-4,6-diphenylpyrimidine (1.0 eq) and benzophenone (0.1 eq) in anhydrous acetonitrile.

-

Add sodium methoxide (1.2 eq) to the solution.

-

Seal the flask with a septum and degas the mixture by bubbling with dry nitrogen for 15-20 minutes to remove oxygen, which can quench the excited states.

-

-

Photochemical Reaction:

-

Place the reaction flask in a photoreactor equipped with a cooling system to maintain a constant temperature (typically room temperature).[11][12]

-

Irradiate the mixture with a medium-pressure mercury lamp.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Aqueous Workup:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification and Characterization

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate to separate the product from any remaining starting material, photosensitizer, and byproducts.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

-

Characterization:

-

The structure and purity of the synthesized 2-methoxy-4,6-diphenylpyrimidine should be confirmed by standard spectroscopic methods:

-

¹H NMR: To identify the chemical environment of the protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

FT-IR: To identify the functional groups present.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

-

Quantitative Data Summary

The following table provides a hypothetical summary of the key quantitative parameters for this synthesis. Actual values would be determined experimentally.

| Parameter | Value |

| Molar ratio (Substrate:Reagent:Sensitizer) | 1 : 1.2 : 0.1 |

| Reaction Time | 4-8 hours (estimated) |

| Wavelength of Light Source | Broad UV spectrum |

| Reaction Temperature | 25 °C |

| Expected Yield | 70-85% (estimated) |

Conclusion and Future Perspectives

The proposed photochemical synthesis of 2-methoxy-4,6-diphenylpyrimidine offers a promising and potentially more efficient alternative to traditional synthetic routes. The mild reaction conditions and the potential for high yields make this an attractive method for the synthesis of this valuable pyrimidine derivative. Further optimization of the reaction conditions, including the choice of photosensitizer, solvent, and light source, could lead to even higher efficiencies.[8] The successful implementation of this photochemical strategy would provide a robust platform for the generation of a library of related pyrimidine compounds for drug discovery programs, contributing to the development of new therapeutic agents.[2][4]

References

- Advantages of Parallel Photoreactor in Organic Synthesis Research-Shanghai 3S Technology. (2025, April 21). Vertex AI Search.

- Synthetic photochemistry - enviolet. (n.d.). Enviolet.

- Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. (n.d.). PMC.

- Overview of Photocatalytic Membrane Reactors in Organic Synthesis, Energy Storage and Environmental Applications. (2019, March 4). MDPI.

-

Wang, L., Ma, Z., Wei, X., Meng, Q., Yang, D., Du, S., Chen, Z., Wu, L., & Liu, Q. (2014). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry, 16(8), 3752-3757. [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews, 20(1), 114–128.

- Photoreactors. (n.d.). Sigma-Aldrich.

- Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. (n.d.). PMC.

- Photochemical reactions of pyrimidinethiones with alkenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.

- Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. (n.d.). PMC.

- (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). (2021, March 12). ResearchGate.

- Synthesis and Photophysical Properties of Substituted Pyrimidines | Request PDF. (2025, November 15). ResearchGate.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.

- Pyrimidine. (n.d.). Wikipedia.

- Quantum-Chemical Modeling of the Mechanisms of Synthesis of Pyrimidine and Purine. (n.d.).

- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2002, April 4). BioOne Complete.

- Pyrimidine nucleotide availability is essential for efficient photosynthesis, ROS scavenging, and organelle development. (2021, January 22). bioRxiv.

- Photochemistry, photophysics, and mechanism of pyrimidine dimer repair by DNA photolyase. (n.d.). PubMed.

- Photochemical reactions of pyrimidinethiones with alkenes. (n.d.). Sci-Hub.

- Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.). Google Patents.

- Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal.

- Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. (2022, February 22). The Journal of Physical Chemistry Letters - ACS Publications.

- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (n.d.). Frontiers.

- Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023, August 24). The Journal of Organic Chemistry - ACS Publications.

- Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.).

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC.

- 2-Methoxy-4,6-dimethylpyrimidine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).

- 2-Methoxy-4,6-diphenylnicotinonitrile. (n.d.). PMC.

- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.). Google Patents.

- NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013, December 26).

- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). New Journal of Chemistry (RSC Publishing).

- 2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses Procedure.

- Spectroscopic and Synthetic Profile of 2-Ethoxy-4,6-dihydroxypyrimidine: A Technical Guide. (n.d.). Benchchem.

- Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach | Request PDF. (2022, April). ResearchGate.

- Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. (n.d.). Quick Company.

- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.).

- "Photochemical generation of 2-methoxy-2methylpropylidene and its rearr" by Stanislav Presolski. (n.d.). Digital Commons @ Colby.

- The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. (n.d.). ResearchGate.

- advanced purification techniques for high-purity 4,6-diethoxypyrimidine. (n.d.). Benchchem.

- PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. (1999, November 10). European Patent Office - EP 0815086 B1.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. growingscience.com [growingscience.com]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. Advantages of Parallel Photoreactor in Organic Synthesis Research-Shanghai 3S Technology [3s-tech.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic photochemistry [enviolet.com]

- 11. mdpi.com [mdpi.com]

- 12. Photoreactors [sigmaaldrich.com]

Unlocking the Photochemical Black Box: The Role of Oxaziridine Intermediates in 4,6-Diphenylpyrimidine N-Oxide Photolysis

A Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I often encounter photochemical transformations that seem to defy straightforward mechanistic explanation. Heteroaromatic N-oxides represent a classic example of this complexity. While ground-state chemistry is governed by predictable thermodynamic gradients, the photochemistry of pyrimidine N-oxides introduces transient, highly reactive intermediates that dictate the ultimate product distribution.

This whitepaper provides an in-depth analysis of the photolysis of 4,6-diphenylpyrimidine N-oxide. By moving beyond empirical observation, we will dissect the causality of the excited-state dynamics, specifically focusing on the elusive oxaziridine intermediate . Understanding this pathway is critical for scientists designing novel heterocycles, developing photo-activated prodrugs, or mapping degradation profiles of N-oxide-containing pharmaceuticals.

Mechanistic Causality: Excited States and Oxaziridine Formation

The photochemistry of the N-oxide ( N−O ) function is defined by a competition between the singlet ( S1 ) and triplet ( T1 ) excited states. While the triplet state typically mediates deoxygenation (yielding the parent pyrimidine), the excited singlet state ( S1 ) is the primary driver for complex skeletal isomerizations and rearrangements [1].

When 4,6-diphenylpyrimidine N-oxide is irradiated with UV light (typically 254 nm), the molecule is promoted to the S1 state. Ab initio calculations and geometric distortion analyses reveal that deactivation of this S1 state is driven by a critical conformational change: an out-of-plane rotation of the N-O oxygen atom [2].

Why does the Oxaziridine form?

This out-of-plane rotation forces a significant redistribution of charge. The N−O bond weakens, and electron density shifts to form a lone pair over the nitrogen atom. As the molecule passes through a minimum-energy conical intersection back toward the ground state, the oxygen atom electrocyclizes onto the adjacent carbon, forming a highly strained, three-membered oxaziridine ring [2].

Because oxaziridines derived from aromatic N-oxides lack thermal and photochemical stability, they cannot be isolated using standard preparative techniques. Instead, their existence is proven through chemical trapping and the predictable nature of their downstream degradation products.

Photochemical pathway of 4,6-diphenylpyrimidine N-oxide via an oxaziridine intermediate.

The 4,6-Diphenylpyrimidine N-Oxide Case Study

In unsubstituted or mono-substituted pyrimidine N-oxides, the oxygen atom typically attacks the C(6) position. However, to probe the limits of this regioselectivity, researchers introduced bulky phenyl groups at the 4 and 6 positions. The steric hindrance imposed by these substituents fundamentally alters the fate of the oxaziridine intermediate [3].

When 4,6-diphenylpyrimidine 1-oxide is subjected to photolysis in a nucleophilic solvent like methanol, two primary products are isolated:

-

3,5-Diphenylpyrazole: Formed via a complex ring-contraction mechanism following the cleavage of the oxaziridine intermediate.

-

2-Methoxy-4,6-diphenylpyrimidine: Formed via direct nucleophilic attack of the methanol solvent on the transient oxaziridine ring.

The formation of the 2-methoxy derivative is the "smoking gun" for the oxaziridine intermediate, as the ring-opening of oxaziridines by methanol is a well-established chemical precedent [1].

Quantitative Product Distribution

The table below summarizes the product distribution when a 5×10−3 M solution of 4,6-diphenylpyrimidine 1-oxide is irradiated in methanol.

| Photoproduct | Structural Change | Yield (%) | Mechanistic Implication |

| 3,5-Diphenylpyrazole | Ring Contraction | ~11% | Indicates skeletal rearrangement post-oxaziridine cleavage. |

| 2-Methoxy-4,6-diphenylpyrimidine | Solvent Trapping | ~6% | Direct proof of oxaziridine interception by nucleophilic solvent. |

| Parent Pyrimidine | Deoxygenation | 0% | Absence indicates the Triplet ( T1 ) state pathway is inactive here. |

Table 1: Product yields from the 254 nm photolysis of 4,6-diphenylpyrimidine N-oxide in methanol. [3]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific trust, analytical workflows must be self-validating. The inability to isolate the oxaziridine intermediate requires orthogonal methods of verification. Below are the detailed, step-by-step protocols for (A) generating and trapping the intermediate via solvent, and (B) validating its oxidative capacity using a Potassium Iodide (KI) assay [1].

Protocol A: Photolysis and Solvent Trapping

Objective: Induce oxaziridine formation and trap it using a nucleophilic solvent (methanol).

-

Solution Preparation: Dissolve 4,6-diphenylpyrimidine 1-oxide to a concentration of 5×10−3 M in HPLC-grade methanol. Purge the solution with dry nitrogen for 15 minutes to displace dissolved oxygen (minimizing triplet-state quenching).

-

Irradiation: Transfer the solution to a quartz photochemical reactor. Irradiate using a high-pressure mercury arc lamp (e.g., Hanau TQ 150) or a Rayonet reactor equipped with 2537 Å (254 nm) lamps.

-

Thermal Control: Maintain the reaction vessel at 20°C using a circulating cooling jacket to prevent thermal degradation of the photoproducts. Irradiate for 30–60 minutes until TLC indicates consumption of the starting material.

-

Isolation: Concentrate the methanolic solution under reduced pressure. Purify the crude mixture via preparative Thin-Layer Chromatography (TLC) or HPLC to isolate 3,5-diphenylpyrazole and 2-methoxy-4,6-diphenylpyrimidine.

Protocol B: Potassium Iodide (KI) Oxidation Assay

Objective: Validate the presence of the highly oxidizing oxaziridine intermediate. Causality: Oxaziridines are potent oxidants. If formed, they will rapidly oxidize iodide ions ( I− ) to molecular iodine ( I2 ).

-

Aqueous Preparation: Suspend 3.5 mg of 4,6-diphenylpyrimidine 1-oxide and 15.8 mg of Potassium Iodide (KI) in 4 mL of deionized water.

-

Short-Pulse Irradiation: Irradiate the mixture for exactly 5 minutes using a mercury arc lamp. Note: Prolonged irradiation will degrade the generated iodine.

-

Indicator Addition: Immediately post-irradiation, transfer the solution into an aqueous starch indicator solution.

-

Validation: A rapid color change to deep blue confirms the presence of I2 , validating the transient generation of the oxidizing oxaziridine intermediate during photolysis [1].

Experimental workflow for photolysis and oxaziridine trapping via KI assay.

Conclusion

The photolysis of 4,6-diphenylpyrimidine N-oxide perfectly illustrates the hidden complexity of excited-state heterocyclic chemistry. By understanding that the S1 state drives an out-of-plane N-O rotation to form a transient oxaziridine, researchers can rationally predict product distributions. The strategic use of steric bulk (phenyl groups) and nucleophilic solvents (methanol) allows us to trap these "invisible" intermediates, turning theoretical photochemistry into actionable synthetic pathways.

References

- Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines Wageningen University & Research (WUR) eDepot

- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives MDPI / N

- Photochemistry of 4,6-disubstituted pyrimidine N-oxides Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

An In-depth Technical Guide to 2-methoxy-4,6-diphenylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxy-4,6-diphenylpyrimidine, a pyrimidine derivative with significant potential in medicinal chemistry and materials science. This document will delve into the core physicochemical properties of the molecule, provide a detailed, field-proven synthetic protocol, and explore its potential applications, particularly in the realm of drug discovery.

Core Physicochemical Properties

2-methoxy-4,6-diphenylpyrimidine is a heterocyclic aromatic compound with a molecular formula of C₁₇H₁₄N₂O. The central pyrimidine ring is substituted with a methoxy group at the 2-position and two phenyl groups at the 4- and 6-positions. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, influencing its reactivity and intermolecular interactions.

A summary of the key quantitative data for 2-methoxy-4,6-diphenylpyrimidine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O | - |

| Molecular Weight | 274.31 g/mol | Calculated |

| Exact Mass | 274.1106 Da | Calculated |

Synthesis of 2-methoxy-4,6-diphenylpyrimidine: A Step-by-Step Protocol

The synthesis of 4,6-diarylpyrimidine derivatives is a well-established area of organic chemistry.[1][2] The following protocol outlines a reliable method for the synthesis of 2-methoxy-4,6-diphenylpyrimidine, starting from readily available precursors. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism.

Experimental Protocol: Synthesis of 2-methoxy-4,6-diphenylpyrimidine

This synthesis involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a suitable amidine derivative, and finally a methoxylation step.

Step 1: Synthesis of 1,3-diphenyl-2-propen-1-one (Chalcone)

-

Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) with constant stirring. The use of a strong base is crucial for the deprotonation of the α-carbon of acetophenone, initiating the condensation reaction.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl. The precipitated solid, 1,3-diphenyl-2-propen-1-one, is then filtered, washed with water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of 4,6-diphenylpyrimidin-2-ol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1.0 equivalent) and urea (1.2 equivalents) in absolute ethanol.

-

Base-catalyzed Cyclization: Add a catalytic amount of a strong base, such as sodium ethoxide or potassium carbonate. The base facilitates the Michael addition of urea to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

-

Reflux: Heat the reaction mixture to reflux for 8-12 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into ice-cold water and acidified with a suitable acid (e.g., acetic acid). The resulting precipitate, 4,6-diphenylpyrimidin-2-ol, is filtered, washed with water, and dried.

Step 3: Synthesis of 2-chloro-4,6-diphenylpyrimidine

-

Chlorination: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (excess) to the 4,6-diphenylpyrimidin-2-ol (1.0 equivalent). The use of a strong chlorinating agent like POCl₃ is essential to convert the hydroxyl group into a good leaving group (chloride).[3]

-

Reflux: Heat the mixture under reflux for 2-3 hours.

-

Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The precipitated 2-chloro-4,6-diphenylpyrimidine is filtered, washed thoroughly with cold water, and dried.

Step 4: Synthesis of 2-methoxy-4,6-diphenylpyrimidine

-

Nucleophilic Substitution: Dissolve the 2-chloro-4,6-diphenylpyrimidine (1.0 equivalent) in methanol. Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise to the reaction mixture. The methoxide ion acts as a nucleophile, displacing the chloride at the 2-position of the pyrimidine ring.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 2-methoxy-4,6-diphenylpyrimidine. Further purification can be achieved by column chromatography on silica gel.

Caption: Synthetic pathway for 2-methoxy-4,6-diphenylpyrimidine.

Potential Applications in Drug Discovery and Materials Science

The pyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[4] The introduction of diphenyl and methoxy substituents onto this scaffold can lead to compounds with a wide range of biological activities.

-

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various kinases and other enzymes involved in cell proliferation and survival.[1] The 4,6-diarylpyrimidine core, in particular, has been explored for the development of inhibitors of enzymes like monoamine oxidase and acetylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[4]

-

Antimicrobial and Antiviral Agents: The pyrimidine nucleus is also a key component of many antimicrobial and antiviral drugs. The specific substitution pattern of 2-methoxy-4,6-diphenylpyrimidine could lead to novel compounds with activity against a range of pathogens.

-

Materials Science: The rigid, aromatic structure of 2-methoxy-4,6-diphenylpyrimidine makes it an interesting candidate for applications in materials science. Its potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices could be explored. The diphenylpyrimidine structure offers a framework for creating materials with desirable electronic and photophysical properties.[3]

Conclusion

2-methoxy-4,6-diphenylpyrimidine represents a versatile molecular scaffold with significant potential for further exploration in both medicinal chemistry and materials science. This technical guide provides the foundational knowledge of its physicochemical properties and a reliable synthetic protocol to enable researchers and scientists to readily access this compound for their investigations. The exploration of its biological activities and material properties is a promising avenue for future research and development.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Youssif, B. G., & Kandeel, M. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1249723. [Link]

-

PubChem. (n.d.). 4,6-Dimethoxy-N-phenylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

-

Krasavin, M., et al. (2020). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 25(23), 5735. [Link]

-

PubChem. (n.d.). 2-[5-(2-methoxyphenoxy)pyrimidin-2-yl]oxyethanol. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

- Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 57(6), 769-771.

- Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 226-230.

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.

-

Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved March 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

-

Mohamed, S. K., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228. [Link]

-

University of Oxford. (n.d.). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. Retrieved March 27, 2026, from [Link]

-

Verma, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252–265. [Link]

-

Sarex. (n.d.). 2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazine (Appolo-125 (P)). Retrieved March 27, 2026, from [Link]

-

ChemRadar. (n.d.). 2,4-Bis[(4-methoxyphenyl)methoxy]pyrimidine. Retrieved March 27, 2026, from [Link]

Sources

- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and ADME Properties of Diphenylpyrimidine Derivatives: A Comprehensive Technical Guide

Introduction: The Diarylpyrimidine (DAPY) Scaffold

Diphenylpyrimidine (DAPY) derivatives represent a highly versatile class of small molecules characterized by a central pyrimidine ring flanked by two highly flexible phenyl or substituted aryl groups. Originally engineered to overcome the rigid binding constraints of first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), the DAPY scaffold's inherent torsional flexibility—often described as "wiggling and jiggling"—allows it to adapt to mutated enzyme binding pockets.

Beyond virology (e.g., Etravirine, Rilpivirine), the DAPY pharmacophore is actively investigated in oncology as Bruton's tyrosine kinase (BTK) inhibitors and in neurology as dual monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease 1. However, the high lipophilicity and unique structural geometry of these compounds introduce complex Absorption, Distribution, Metabolism, and Excretion (ADME) profiles that require rigorous pharmacokinetic (PK) optimization during drug development.

Physicochemical Properties and Absorption Dynamics

Lipophilicity, Solubility, and the Food Effect

DAPY derivatives are inherently lipophilic weak bases. For instance, Etravirine has a high molecular weight (435.3 g/mol ) and significant lipophilicity, which drives its high permeability but severely limits its aqueous solubility 2. Because dissolution is the rate-limiting step in their gastrointestinal absorption, these compounds exhibit a pronounced food effect. Administering Etravirine in a fasted state decreases its systemic exposure (AUC) by approximately 50% compared to administration with a standard meal, as food stimulates biliary and pancreatic secretions that act as natural surfactants to solubilize the drug 2.

pH-Dependent Absorption and DDI Vulnerabilities

Rilpivirine requires a highly acidic gastric environment for optimal ionization and subsequent dissolution 3. Consequently, co-administration with proton pump inhibitors (PPIs) or H2-receptor antagonists drastically elevates gastric pH, precipitating the drug in the GI tract and leading to sub-therapeutic plasma concentrations 4. This physicochemical vulnerability necessitates strict contraindications for acid-reducing agents during oral DAPY therapy.

Distribution and Tissue Penetration

Once absorbed, DAPY derivatives exhibit extensive tissue distribution due to their lipophilic nature. They are highly protein-bound in systemic circulation; both Etravirine and Rilpivirine bind to plasma proteins at rates exceeding 99.7%, primarily associating with human serum albumin (HSA) and α1 -acid glycoprotein (AAG) 5, 2.

In novel therapeutic applications, such as the development of 4,6-diphenylpyrimidine derivatives for Alzheimer's disease, structural modifications (e.g., maintaining a LogP < 5 and optimizing the polar surface area) are engineered specifically to achieve a favorable blood-brain barrier (BBB) penetration profile, enabling 100% oral absorption and optimal CNS distribution 1.

Hepatic Metabolism and Clearance Mechanisms

Cytochrome P450 Biotransformation

The clearance of DAPY derivatives is overwhelmingly driven by hepatic Phase I oxidative metabolism, with negligible renal excretion of the unchanged drug (<1.2% for Etravirine, ~6% for Rilpivirine) 4, 2. CYP3A4 is the primary metabolizing enzyme, responsible for hydroxylating the methyl groups on the pyrimidine or phenyl rings. Etravirine is additionally metabolized by CYP2C9 and CYP2C19 [[2]](). The resulting oxidized metabolites are subsequently conjugated by UGT enzymes and excreted primarily via the biliary-fecal route (>85%) 5.

Auto-Induction and Enzyme Inhibition

Etravirine presents a complex Drug-Drug Interaction (DDI) profile due to its dual role as an inducer and inhibitor. It activates the Pregnane X Receptor (PXR), leading to the transcriptional upregulation and auto-induction of CYP3A4, while simultaneously acting as a direct, competitive inhibitor of CYP2C9 and CYP2C19 2.

Caption: Hepatic biotransformation and enzyme modulation pathways of DAPY derivatives.

Advanced Delivery: Flip-Flop Pharmacokinetics

To overcome the adherence challenges of daily oral dosing, Rilpivirine has been formulated as a long-acting (LA) intramuscular nanosuspension. This formulation fundamentally alters the drug's apparent PK profile. Instead of elimination dictating the half-life, the extremely slow dissolution and absorption of the drug from the gluteal muscle depot into the systemic circulation becomes the rate-limiting step ( Ka≪Ke ). This phenomenon, known as flip-flop pharmacokinetics , extends the apparent half-life from ~45 hours (oral) to 13–28 weeks (IM) 5, 4.

Caption: Flip-flop pharmacokinetics of long-acting intramuscular versus oral DAPY administration.

Quantitative Pharmacokinetic Profiles

The table below summarizes the critical ADME parameters of the two most clinically characterized DAPY derivatives 5, 4, 2.

| Parameter | Etravirine (Oral) | Rilpivirine (Oral) | Rilpivirine (IM Long-Acting) |

| Bioavailability / Absorption | Highly food dependent (~50% drop if fasted) | pH & food dependent | Absorption rate-limited (Flip-flop) |

| Protein Binding | 99.9% (HSA and AAG) | 99.7% (primarily Albumin) | 99.7% |

| Primary Metabolism | CYP3A4, CYP2C9, CYP2C19 | CYP3A4 | CYP3A4 |

| Elimination Half-Life ( t1/2 ) | 30–41 hours | ~45 hours | 13–28 weeks |

| Excretion Route | Feces (93.7%), Urine (1.2%) | Feces (85%), Urine (6%) | Feces (85%), Urine (6%) |

| Enzyme Modulation | Induces CYP3A4; Inhibits CYP2C9/19 | Not a clinically relevant modulator | Not a clinically relevant modulator |

Standardized ADME Evaluation Protocols

To evaluate novel DAPY derivatives (e.g., antitubercular or CNS-targeted agents) 6, rigorous in vitro ADME profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.

Caco-2 Permeability Assay for Intestinal Absorption

This assay mimics the human intestinal epithelium to predict oral bioavailability and identify P-glycoprotein (P-gp) efflux liabilities.

Self-Validation Causality: Transepithelial electrical resistance (TEER) and Lucifer Yellow are used to confirm that the cellular tight junctions are intact. If the monolayer is compromised, paracellular leakage will artificially inflate the apparent permeability ( Papp ) of lipophilic DAPY compounds.

-

Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and polarization.

-

Monolayer Validation: Measure TEER using a Voltohmmeter. Only wells with TEER > 400 Ω⋅cm2 are utilized.

-

Dosing: Prepare the DAPY test compound at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO to maintain solubility. Add to the apical (A) chamber for A → B assessment, and to the basolateral (B) chamber for B → A assessment.

-

Internal Controls: Run Propranolol (high permeability) and Atenolol (low permeability) in parallel. Add Lucifer Yellow (100 µM) to the donor compartment to validate paracellular tightness.

-

Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

-

Analysis: Quantify compound concentrations via LC-MS/MS. Calculate Papp=(dQ/dt)/(C0⋅A) . Reject any replicate where Lucifer Yellow permeation exceeds 1%.

Human Liver Microsomal (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint ) and metabolic half-life ( t1/2 ) of DAPY derivatives.

Self-Validation Causality: CYP450 enzymes require electron transfer to function; therefore, an active NADPH regenerating system is mandatory. Verapamil is included as a high-clearance positive control to validate the metabolic competency of the specific HLM lot used.

-

Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Pre-incubation: In a 96-well plate, combine HLMs (final concentration 0.5 mg protein/mL) and the DAPY test compound (final concentration 1 µM, keeping organic solvent <0.5%). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the Phase I metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

-

Note for Phase II Assessment: If evaluating UGT conjugation, add Alamethicin (25 µg/mL) to form pores in the microsomal membrane, allowing the highly polar UDPGA cofactor (2 mM) to access the luminal active sites.

-

-

Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly precipitate proteins and halt metabolism.

-

Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

-

Data Calculation: Plot the natural log of % parent remaining versus time. The slope ( −k ) is used to calculate t1/2=0.693/k and CLint=(k⋅V)/microsomal protein .

References

-

Kumar B., Dwivedi A. R., Sarkar B., et al. "4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease." ACS Chemical Neuroscience, 2018. 1

-

Boffito M., et al. "Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and Rilpivirine." Clinical Pharmacokinetics, PMC. 5

-

"Rilpivirine." Wikipedia, The Free Encyclopedia. 4

-

D'Avolio A., et al. "Population Pharmacokinetics and Pharmacogenetics Analysis of Rilpivirine in HIV-1-Infected Individuals." Antimicrobial Agents and Chemotherapy, ASM Journals. 3

-

Scholler-Gyure M., et al. "Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review." Clinical Pharmacokinetics, PMC. 2

-

Harrison A., et al. "Novel Pyrimidines as Antitubercular Agents." Antimicrobial Agents and Chemotherapy, ASM Journals, 2018. 6

Sources

Evaluating 2-Methoxy-4,6-diphenylpyrimidine as a Dual-Binding Acetylcholinesterase Inhibitor

Executive Summary

The cholinergic hypothesis remains the primary pharmacological vector for managing Alzheimer’s disease (AD) and related dementias. Acetylcholinesterase (AChE) inhibitors, which prevent the enzymatic breakdown of acetylcholine, are the standard of care 1. Recent advances in rational drug design have identified pyrimidine derivatives as highly potent, multitarget cholinesterase inhibitors capable of spanning the enzyme's active site gorge 2.

This technical guide explores the theoretical binding affinity and mechanistic evaluation of 2-methoxy-4,6-diphenylpyrimidine (2M-4,6-DPP) . Originally synthesized via the photolysis of 4,6-diphenylpyrimidine N-oxides [[3]](), this specific compound possesses a unique stereoelectronic profile. By dissecting its pharmacophore against the AChE binding pocket, we establish a robust, self-validating experimental workflow for scientists and drug development professionals to quantify its inhibitory kinetics and thermodynamic properties.

Structural Rationale & Binding Mechanics

The AChE active site is a deep, narrow gorge (~20 Å deep) characterized by two distinct binding regions: the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the entrance 1. Dual-binding inhibitors that engage both sites are highly sought after, as they not only inhibit acetylcholine hydrolysis but also block AChE-induced amyloid-beta (Aβ) aggregation 4.

The structure of 2M-4,6-DPP offers a highly complementary fit for this gorge:

-

Pyrimidine Core: Acts as a rigid, nitrogen-rich scaffold. Literature confirms that pyrimidine moieties engage in critical π -cation and hydrogen-bonding interactions within the anionic subsite of the CAS 2.

-

2-Methoxy Group: The electron-donating oxygen acts as a localized hydrogen-bond acceptor, potentially interacting with the catalytic triad (Ser203, Glu334, His447) or the surrounding water network without introducing prohibitive steric clashes [[1]]().

4,6-Diphenyl Moieties: These bulky, lipophilic aromatic rings are sterically primed to engage in π

π stacking. One phenyl ring can anchor to Trp286 in the PAS, while the other extends down the gorge to interact with Trp86 in the CAS 1.

Fig 1: Predicted pharmacophore mapping of 2M-4,6-DPP within the AChE active site gorge.

Self-Validating Experimental Workflows

To ensure scientific integrity, evaluating the binding affinity of a novel compound requires a self-validating triad: a high-throughput kinetic assay, an orthogonal thermodynamic validation, and in silico structural confirmation.

Step-by-Step Protocol: Modified Ellman's Assay (Enzyme Kinetics)

Causality & Rationale: The Ellman's method is the gold standard for in vitro AChE inhibition because it provides continuous, quantitative spectrophotometric monitoring of acetylthiocholine cleavage 1. By calculating the half-maximal inhibitory concentration ( IC50 ), we establish the baseline potency of 2M-4,6-DPP.

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 2M-4,6-DPP in DMSO. Critical constraint: Ensure final assay DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

-

Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of 2M-4,6-DPP (serial dilutions from 0.01 to 100 µM), and 20 µL of human AChE (hAChE, 0.22 U/mL). Incubate at 25°C for 15 minutes to allow equilibrium binding.

-

Reaction Initiation: Add 10 µL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI).

-

Data Acquisition: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity ( v0 ) of the reaction. Plot percent inhibition versus log[inhibitor] and determine the IC50 using non-linear regression.

Step-by-Step Protocol: Isothermal Titration Calorimetry (Thermodynamics)

Causality & Rationale: Colorimetric assays are susceptible to false positives from pan-assay interference compounds (PAINS). Isothermal Titration Calorimetry (ITC) is mandated here as a label-free, orthogonal validation. ITC directly measures the heat released or absorbed during binding. By extracting the exact dissociation constant ( Kd ), enthalpy ( ΔH ), and entropy ( ΔS ), we can confirm the driving forces of the interaction—for instance, a large positive entropy change would validate the displacement of ordered water molecules during the hydrophobic π

π stacking of the 4,6-diphenyl groups.-

Sample Dialysis: Dialyze hAChE against 50 mM Tris-HCl buffer (pH 8.0) overnight to ensure exact buffer matching between the macromolecule and ligand, eliminating heat of dilution artifacts.

-

Degassing: Degas both the hAChE solution (cell) and the 2M-4,6-DPP solution (syringe) for 10 minutes under vacuum to prevent bubble formation during titration.

-

Titration Setup: Load 300 µL of 10 µM hAChE into the sample cell. Load the injection syringe with 100 µM 2M-4,6-DPP.

-

Injection Parameters: Perform 20 injections of 2 µL each at 25°C. Maintain a stirring speed of 750 rpm and set 150-second intervals between injections to allow complete baseline stabilization.

-

Thermodynamic Extraction: Integrate the injection peaks and fit the data to a one-set-of-sites binding model to extract Kd , ΔH , and −TΔS .

Fig 2: Self-validating experimental workflow for evaluating novel AChE inhibitors.

Quantitative Data Presentation

Based on the structure-activity relationship (SAR) studies of analogous 2,4-disubstituted and 4,6-disubstituted pyrimidine derivatives 24, we can extrapolate the anticipated kinetic and thermodynamic profile of 2M-4,6-DPP compared to clinical standards.

Table 1: Extrapolated Binding Kinetics and Thermodynamics for 2M-4,6-DPP vs. Standard Inhibitors

| Compound / Ligand | AChE IC50 (µM) | Predicted Binding Mode | Kd (µM) | ΔH (kcal/mol) | −TΔS (kcal/mol) |

| Donepezil (Clinical Standard) | 0.014 | Dual (PAS + CAS) | 0.01 | -8.5 | -2.1 |

| Tacrine (Early Generation) | 0.093 | CAS Specific | 0.08 | -6.2 | -3.4 |

| 2M-4,6-DPP (Extrapolated) | ~0.350 | Dual (PAS + CAS) | ~0.45 | -5.2 | -4.8 |

| Unsubstituted Pyrimidine | >50.0 | Weak CAS | >50.0 | N/A | N/A |

Note: Extrapolated values for 2M-4,6-DPP are derived from the nanomolar to low-micromolar activity observed in structurally similar pyrimidine diamines and 2,4-disubstituted pyrimidines documented in recent literature24.

Conclusion

The molecular architecture of 2-methoxy-4,6-diphenylpyrimidine presents a highly rationalized scaffold for acetylcholinesterase inhibition. By leveraging the pyrimidine core for deep CAS penetration and utilizing the 4,6-diphenyl groups for critical π

π stacking at the PAS, this compound theoretically fulfills the requirements of a dual-binding site inhibitor. Implementing the self-validating triad of Ellman's kinetics, ITC thermodynamics, and molecular docking is imperative for drug development professionals aiming to advance this compound from a photochemical product 3 to a viable preclinical anti-Alzheimer's lead.References

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Chemical Neuroscience URL:[Link]

-

Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies Source: ACS Omega URL:[Link]

-

Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors Source: PMC / National Institutes of Health URL:[Link]

-

Photochemistry of 4,6-disubstituted pyrimidine N-oxides Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Comprehensive Safety Data and Toxicity Profile of 2-Methoxy-4,6-diphenylpyrimidine: A Technical Whitepaper

As the landscape of neurodegenerative and oncological drug development evolves, pyrimidine derivatives—specifically 4,6-diphenylpyrimidines (DPPYs)—have emerged as highly privileged scaffolds. They exhibit potent dual inhibition of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), as well as Histone Deacetylase (HDAC) inhibition.

This whitepaper provides an authoritative, in-depth analysis of 2-methoxy-4,6-diphenylpyrimidine , a specialized photochemically derived intermediate. By synthesizing empirical literature with predictive toxicology, we establish a robust framework for its safe handling, synthesis, and biological evaluation.

Chemical Identity & Photochemical Causality

Unlike traditional condensation-derived pyrimidines, 2-methoxy-4,6-diphenylpyrimidine is synthesized via a highly specific photochemical rearrangement. According to foundational work published in the [1], the compound is isolated as a photoproduct during the UV irradiation of 4,6-diphenylpyrimidine 1-oxide.

The Mechanistic Rationale: Irradiation at 253.7 nm provides the precise energetic threshold required to excite the N-oxide, driving a rearrangement into a highly strained, transient oxaziridine intermediate . The experimental choice of methanol as the solvent is not arbitrary; it serves a dual purpose as both the reaction medium and a nucleophilic trapping agent. Methanol attacks the C2 position of the oxaziridine ring, yielding 2-methoxy-4,6-diphenylpyrimidine, while a competing ring-contraction pathway yields 3,5-diphenylpyrazole.

Photochemical synthesis pathway of 2-methoxy-4,6-diphenylpyrimidine via an oxaziridine intermediate.

Predictive Safety Data Sheet (SDS) & Handling Protocols

Because 2-methoxy-4,6-diphenylpyrimidine is a niche research compound, empirical safety data must be extrapolated from structurally validated analogs, such as [2] and base 4,6-diphenylpyrimidine. The presence of the lipophilic phenyl rings and the pyrimidine core dictates its interaction with biological membranes.

Summarized Hazard Identification

| Parameter | Description / Value | Rationale / Analog Source |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Extrapolated from 2-chloro-4,6-diphenylpyrimidine |

| Signal Word | Warning | Standard for Category 2 irritants |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | Prevents mucosal and dermal exposure |

| Solubility | Soluble in Methanol, DMSO, Chloroform | Based on lipophilic diphenyl substitutions |

| Storage | 2-8°C, protect from light | Prevents further photochemical degradation |

Engineering Controls: Handling must occur within a Class II biological safety cabinet or a chemical fume hood to prevent the dispersion of micro-dust particles.

Toxicity Profile & Pharmacological Safety

The toxicity profile of DPPYs is generally highly favorable, which is why they are aggressively pursued in anti-Alzheimer's drug design. Studies published in [3] demonstrate that substituted 4,6-diphenylpyrimidines exhibit negligible cytotoxicity in human neuroblastoma SH-SY5Y cells.

The lack of acute toxicity is attributed to the stable aromatic system, which does not readily form reactive electrophilic metabolites (unlike aniline or furan derivatives).

Comparative Toxicity and Enzyme Inhibition Profile

| Compound / Scaffold | SH-SY5Y Cytotoxicity (IC50) | MAO-A Inhibition (IC50) | AChE Inhibition (IC50) | Mutagenicity (Ames) |

| 2-Methoxy-4,6-DPPY | > 25 µM (Predicted) | N/A (Intermediate) | N/A (Intermediate) | Negative (Predicted) |

| Propargyl-DPPY (VB8) | > 25 µM | 1.01 µM | 9.54 nM | Negative |

| Propargyl-DPPY (VB1) | > 25 µM | 18.34 nM | 30.46 nM | Negative |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the mechanistic success of the assay.

Protocol A: Photochemical Synthesis and Isolation

-

Preparation: Dissolve 5.0 mmol of 4,6-diphenylpyrimidine 1-oxide in 100 mL of anhydrous methanol.

-

Irradiation: Place the solution in a quartz reaction vessel. Irradiate using a Rayonet RPR 2537 Å lamp for 4 hours.

-

Causality Check: Periodically extract 100 µL aliquots and add to a 10% Potassium Iodide (KI) solution. The liberation of iodine (brown color) confirms the presence of the active oxaziridine intermediate.

-

-

Termination & Concentration: Once the KI test turns negative (indicating the oxaziridine has been fully consumed by methanol), evaporate the solvent under reduced pressure.

-

Purification: Subject the residue to silica gel column chromatography (eluant: Chloroform). 2-Methoxy-4,6-diphenylpyrimidine will elute separately from the 3,5-diphenylpyrazole byproduct.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

To validate the safety profile of the synthesized compound, we utilize SH-SY5Y neuroblastoma cells. The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, providing a direct proxy for metabolic viability.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .

-

Treatment: Treat cells with 2-methoxy-4,6-diphenylpyrimidine at varying concentrations (1, 5, 10, 25, and 50 µM) dissolved in DMSO (final DMSO concentration <0.1%).

-

Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (100 µM 6-OHDA) to validate the dynamic range of the assay's cell-death detection.

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

-

Solubilization & Reading: Discard the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

Standardized toxicity and safety screening workflow for diphenylpyrimidine derivatives.

References

-

Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1202-1204.[Link]

-

Kumar, B., Dwivedi, A. R., Sarkar, B., Gupta, S. K., Krishnamurthy, S., Mantha, A. K., & Parkash, J. (2018). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 9(12), 3101-3112.[Link]

Application Note: Photochemical Synthesis of 2-Methoxy-4,6-diphenylpyrimidine via Pyrimidine N-Oxide Activation

Target Audience: Synthetic chemists, photochemists, and drug discovery professionals.

Executive Summary

The synthesis of C2-functionalized pyrimidines is a cornerstone of medicinal chemistry and drug development. While traditional approaches to 2-alkoxypyrimidines rely heavily on a two-step sequence involving halogenation followed by nucleophilic aromatic substitution (SNAr) with sodium methoxide[1], the photochemical activation of pyrimidine N-oxides offers a direct, transition-metal-free alternative. This application note details the step-by-step photochemical synthesis of 2-methoxy-4,6-diphenylpyrimidine directly from 4,6-diphenylpyrimidine 1-oxide[2]. By leveraging targeted UV irradiation in a nucleophilic solvent, chemists can bypass pre-functionalization requirements and access the target ether via a reactive oxaziridine intermediate[3].

Mechanistic Causality & Reaction Dynamics

As an Application Scientist, it is critical to understand why specific reagents and conditions are chosen. The photochemical pathway is governed by competing kinetic processes:

-

Excitation & Oxaziridine Formation: Upon irradiation at 254 nm, the pyrimidine 1-oxide is excited, triggering an electrocyclic ring closure. This forms a highly strained, fused oxaziridine intermediate at the N1-C2 position[3].

-

Nucleophilic Trapping (Target Pathway): Methanol is deliberately chosen as both the solvent and the nucleophile. Its high concentration ensures it rapidly attacks the electron-deficient C2 carbon of the transient oxaziridine. Subsequent ring opening and rearomatization yield the desired 2-methoxy-4,6-diphenylpyrimidine[2].

-

Ring Contraction (Competitive Pathway): The oxaziridine intermediate is inherently unstable. If not trapped by the nucleophile, it undergoes spontaneous N-O bond cleavage and extrusion of the C2 carbon, resulting in a ring contraction that forms 3,5-diphenylpyrazole as a byproduct[3].

Quantitative Reaction Parameters

The following table summarizes the optimized parameters required to favor the nucleophilic trapping pathway over the ring contraction pathway.

| Parameter | Optimal Condition | Causality / Rationale |

| Substrate Concentration | 0.01 M to 0.02 M | Dilute conditions prevent intermolecular quenching, minimize dimerization, and ensure uniform UV light penetration through the solution. |

| Solvent | Anhydrous Methanol | Acts as both the solvent medium and the nucleophilic trapping agent for the oxaziridine intermediate. Moisture must be excluded to prevent competitive hydrolysis. |

| Light Source | Rayonet RPR 2537 Å (254 nm) | Matches the UV absorption profile of the pyrimidine N-oxide to efficiently access the reactive excited state[2]. |

| Reaction Vessel | Quartz Glass Tube | Essential for UV transmittance; standard borosilicate glass blocks wavelengths below ~300 nm, which would completely halt the reaction. |

| Atmosphere | Argon (Degassed) | Oxygen can act as a triplet quencher or generate reactive singlet oxygen, leading to undesired degradation products. |

| Expected Yields | Target: 30–45%Pyrazole: 40–50% | The yield of the methoxy derivative is inherently limited by the competitive, unimolecular ring contraction to 3,5-diphenylpyrazole[3]. |

Self-Validating Experimental Protocol

Pre-Reaction Quality Control

Ensure the starting material, 4,6-diphenylpyrimidine 1-oxide, is highly pure (>98%). Unoxidized 4,6-diphenylpyrimidine is photochemically inert under these conditions, will not yield the oxaziridine, and will severely complicate the final chromatographic separation.

Photochemical Setup & Irradiation

-

Preparation: Weigh 1.0 mmol (approx. 248 mg) of 4,6-diphenylpyrimidine 1-oxide and transfer it to an oven-dried, 100 mL quartz photolysis tube.

-

Dissolution: Add 100 mL of anhydrous, HPLC-grade methanol to achieve a 0.01 M concentration. Sonicate briefly to ensure complete dissolution.

-

Degassing: Seal the quartz tube with a rubber septum. Sparge the solution with ultra-pure Argon gas for 20 minutes using a submerged needle, utilizing a secondary vent needle to prevent pressure buildup.

-

Irradiation: Place the sealed quartz tube in a Rayonet photochemical reactor equipped with 2537 Å (254 nm) lamps[2]. Irradiate the solution at ambient temperature (ensure the reactor's cooling fan is active to prevent solvent boiling) for 2 to 4 hours.

In-Process Validation (Oxaziridine Probe)

To ensure the protocol is functioning as a self-validating system, the presence of the reactive oxaziridine intermediate can be chemically verified during the run.

-

The KI Test: Withdraw a 0.5 mL aliquot of the reaction mixture after 30 minutes of irradiation. Add 3 drops of a 10% aqueous potassium iodide (KI) solution. The immediate liberation of iodine (turning the solution yellow/brown) confirms the generation of the oxaziridine species, as it rapidly oxidizes iodide to iodine[2].

Workup & Chromatographic Isolation

-

Monitoring: Monitor the reaction progress hourly by TLC (Silica gel, Hexane/Ethyl Acetate 7:3, UV visualization). The highly polar starting material will diminish, while the 2-methoxy product and pyrazole byproduct will appear.

-

Concentration: Once the starting material is fully consumed, transfer the solution to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator (water bath at 35 °C).

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and load it onto a silica gel column. Elute with a gradient of Hexane to Hexane/Ethyl Acetate (8:2).

-

Isolation: The 2-methoxy-4,6-diphenylpyrimidine elutes faster than the 3,5-diphenylpyrazole byproduct. Collect the appropriate fractions and evaporate the solvent to yield the target compound as a crystalline solid.

Pathway Visualization

Mechanistic pathway for the photochemical conversion of 4,6-diphenylpyrimidine 1-oxide.

References

-

Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of 4,6-disubstituted pyrimidine N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1202-1204.[Link]

-

Roeterdink, F. (1977). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-containing nucleophiles. Wageningen University eDepot.[Link]

Sources

Multiplexed In Vitro Profiling of 4,6-Diphenylpyrimidine Derivatives as Dual MAO-A/AChE Inhibitors

Application Note & Standard Operating Procedure Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The multifactorial pathogenesis of Alzheimer's disease (AD) and related neurodegenerative disorders has driven a paradigm shift from single-target therapeutics to multi-target-directed ligands (MTDLs). Two critical targets in this space are Monoamine Oxidase A (MAO-A) , responsible for the oxidative deamination of neurotransmitters (generating neurotoxic H2O2 byproducts), and Acetylcholinesterase (AChE) , which depletes synaptic acetylcholine.

Recent medicinal chemistry breakthroughs have identified propargyl-containing 4,6-diphenylpyrimidine derivatives as highly potent, reversible dual inhibitors of both MAO-A and AChE[1].

The Causality of the Scaffold: The structural architecture of these derivatives is highly deliberate. The 4,6-diphenylpyrimidine core provides the precise lipophilicity and spatial geometry required to anchor into the hydrophobic cavities of both enzymes. Concurrently, the propargyl moiety serves as a classical pharmacophore for MAO inhibition, while substituted piperidine or morpholine groups interact with the peripheral anionic site (PAS) of AChE[2]. Molecular dynamics simulations confirm that leading derivatives (e.g., VB1 and VB8) maintain stable conformations within these distinct enzymatic binding pockets for over 30 ns[1].

Dual-target mechanism of 4,6-diphenylpyrimidines in neuroprotection.

Quantitative Profiling of Key Derivatives

To establish a baseline for your assays, it is critical to understand the expected potency of these compounds. The table below summarizes the in vitro inhibitory profiles of leading 4,6-diphenylpyrimidine derivatives (VB1 and VB8) against recombinant human enzymes, alongside their cytotoxicity profiles in human neuroblastoma SH-SY5Y cells[1][3].

| Compound / Control | MAO-A IC50 (nM) | AChE IC50 (nM) | Reversibility | Cytotoxicity (SH-SY5Y) |

| VB1 | 18.34 ± 0.38 | 30.46 ± 0.23 | Reversible | Non-toxic up to 25 μM |

| VB8 | 1010.0 ± 70.42 | 9.54 ± 0.07 | Reversible | Non-toxic up to 25 μM |

| Clorgyline (Ref) | ~ 4.0 | N/A | Irreversible | N/A |

| Donepezil (Ref) | N/A | ~ 12.0 | Reversible | N/A |

Note: Both VB1 and VB8 exhibit potent neuroprotective properties against 6-OHDA and H2O2 -induced neurotoxicity, validating their therapeutic potential[4].

Assay Design & Self-Validating Principles

Traditional UV-Vis spectrophotometric assays (e.g., Ellman's assay for AChE) are highly susceptible to background interference because highly conjugated scaffolds like 4,6-diphenylpyrimidines often absorb light in the UV-visible spectrum.

The Solution: We employ a coupled fluorimetric Amplex Red assay .

-

MAO-A Principle: MAO-A oxidizes p-tyramine, producing H2O2 . Horseradish peroxidase (HRP) uses this H2O2 to convert non-fluorescent Amplex Red into highly fluorescent resorufin (Ex/Em = 530/590 nm)[2].

-

AChE Principle: AChE hydrolyzes acetylcholine to choline. Choline oxidase converts choline to betaine and H2O2 , which is subsequently detected via the Amplex Red/HRP system[2].

Self-Validation (Trustworthiness Check): Because both assays rely on the HRP/Amplex Red reporter system, a compound that directly inhibits HRP or choline oxidase will yield a false positive for MAO-A/AChE inhibition. You must run a counter-screen where compounds are incubated directly with H2O2 and HRP (bypassing MAO/AChE). If fluorescence drops in this control, the compound is an assay artifact.

Standardized fluorimetric assay workflow for enzyme inhibition profiling.

Step-by-Step Experimental Protocols

Protocol A: In Vitro MAO-A Fluorimetric Assay

All steps must be performed in low-light conditions due to the light sensitivity of Amplex Red.

-

Buffer Preparation: Prepare a 0.05 M sodium phosphate buffer (pH 7.4).

-

Compound Dilution: Dissolve the 4,6-diphenylpyrimidine derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer. Crucial: Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

-

Enzyme Pre-incubation: In a 96-well black microplate (clear bottom), add 50 µL of recombinant human MAO-A (final concentration: 0.5 U/mL) and 25 µL of the test compound. Incubate at 37°C for 15 minutes.

-